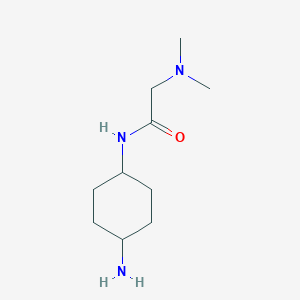

N-(4-aminocyclohexyl)-2-(dimethylamino)acetamide

Description

Properties

Molecular Formula |

C10H21N3O |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

N-(4-aminocyclohexyl)-2-(dimethylamino)acetamide |

InChI |

InChI=1S/C10H21N3O/c1-13(2)7-10(14)12-9-5-3-8(11)4-6-9/h8-9H,3-7,11H2,1-2H3,(H,12,14) |

InChI Key |

XSWWERMVUITBTB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC(=O)NC1CCC(CC1)N |

Origin of Product |

United States |

Preparation Methods

Preparation of the Cyclohexyl Amino Intermediate

Starting Material: Commonly, 2-(4-nitrophenyl)acetic acid or related derivatives are used as starting materials. These are commercially available or can be synthesized by known methods.

-

- The nitro group on the aromatic ring is reduced to an amino group using catalytic hydrogenation or chemical reducing agents.

- The aromatic ring is subsequently hydrogenated to a cyclohexyl ring using metal catalysts under hydrogen pressure.

- Catalysts employed include palladium, platinum, rhodium, Raney nickel, or platinum oxide, often supported on activated charcoal to enhance activity.

- Typical reducing agents and conditions:

- Hydrogen gas with Pd/C or PtO2 catalyst.

- Alternative chemical reductants such as stannous chloride or sodium borohydride derivatives may be used in acidic media.

- This two-step reduction ensures the transformation of 2-(4-nitrophenyl)acetic acid to trans-2-(4-aminocyclohexyl)acetic acid intermediates.

Amide Bond Formation

- The amino group on the cyclohexyl intermediate is coupled with 2-(dimethylamino)acetic acid derivatives to form the amide bond.

- Coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or acid anhydrides can be employed.

- Bases used in the reaction include organic or inorganic bases, such as triethylamine or sodium bicarbonate, to facilitate the coupling.

- Solvents vary from polar aprotic solvents (e.g., dimethylformamide, dichloromethane) to mixtures involving alcohols or ethers depending on solubility and reaction conditions.

Purification and Isolation

- The final compound is often isolated as a hydrochloride salt or other pharmaceutically acceptable salts to improve stability and handling.

- Purification techniques include crystallization from suitable solvents, column chromatography, and sometimes preparative high-performance liquid chromatography (HPLC).

- Polymorphic forms of intermediates and final products are characterized by powder X-ray diffraction to ensure purity and reproducibility.

Representative Process Flow (Based on Patent WO2019016828A1)

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Reduction of 2-(4-nitrophenyl)acetic acid to 2-(4-aminocyclohexyl)acetic acid | Hydrogen gas, Pd/C or PtO2 catalyst, acidic media optional, H2 pressure | Two-step reduction: nitro to amine, aromatic to cyclohexane |

| 2 | Amide coupling with dimethylamino acetic acid derivative | HATU or acid anhydride, base (e.g., triethylamine), solvent (DMF, DCM) | Controlled temperature, inert atmosphere |

| 3 | Purification | Crystallization, chromatography | Formation of hydrochloride salt for stability |

Experimental Data and Yields

| Compound Stage | Yield (%) | Purification Method | Characterization Techniques |

|---|---|---|---|

| Aminocyclohexyl intermediate | 70-85 (hydrogenation step) | Filtration, crystallization | PXRD, NMR, IR spectroscopy |

| Amide coupling product | 60-80 | Column chromatography, crystallization | NMR, Mass spectrometry, HPLC purity |

| Final hydrochloride salt | >90 (after salt formation) | Crystallization | PXRD, melting point, elemental analysis |

Summary of Key Research Discoveries

- The reduction of nitro-substituted aromatic precursors to amino-substituted cyclohexyl intermediates is efficiently achieved via catalytic hydrogenation with palladium or platinum catalysts.

- The amide bond formation using modern coupling agents like HATU provides high yields and purity under mild conditions.

- The isolation of crystalline polymorphs of intermediates and final products ensures reproducibility and pharmaceutical suitability.

- Alternative ring-opening strategies of aziridine amides offer innovative pathways for scaffold diversification but require further adaptation for this specific compound.

- The choice of solvents, bases, and protecting groups critically influences reaction efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(4-aminocyclohexyl)-2-(dimethylamino)acetamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as halides, alcohols, and amines.

Major Products Formed:

Oxidation: Formation of N-(4-aminocyclohexyl)-2-(dimethylamino)acetic acid.

Reduction: Formation of N-(4-aminocyclohexyl)-2-(dimethylamino)ethanol.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4-aminocyclohexyl)-2-(dimethylamino)acetamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between proteins and small molecules, aiding in the understanding of biological pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure allows for modifications that can lead to the creation of drugs with specific therapeutic effects.

Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials with specific characteristics.

Mechanism of Action

The mechanism of action of N-(4-aminocyclohexyl)-2-(dimethylamino)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include:

- Cyclohexyl vs. Aromatic/Polycyclic Systems : The cyclohexylamine group in the target compound contrasts with aromatic (e.g., formylphenyl in ) or heterocyclic (e.g., triazinyl in ) substituents. These differences influence steric bulk, solubility, and binding affinity in drug-receptor interactions.

- Functional Group Variations: The dimethylamino group in the target compound is replaced by chloro (in ) or retained in triazinyl derivatives (), altering electronic properties and reactivity.

Physical-Chemical Properties

Limited data exist for the target compound, but comparisons can be inferred:

- The target compound’s amino and dimethylamino groups likely increase water solubility compared to chloro-substituted analogues (e.g., ). Triazinyl derivatives () exhibit higher polarity due to nitrogen-rich heterocycles.

Toxicity and Environmental Fate

Biological Activity

N-(4-Aminocyclohexyl)-2-(dimethylamino)acetamide, often referred to as a synthetic compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms, effects, and implications based on diverse research findings.

Chemical Structure and Properties

The compound’s structure is characterized by a cyclohexyl group, an amino group, and a dimethylamino acetamide moiety. This unique configuration contributes to its biological activity, particularly in receptor interactions and enzyme inhibition.

- Receptor Interaction :

-

Enzyme Inhibition :

- The compound exhibits inhibitory activity against specific kinases, which play a role in various cellular processes. For instance, it has shown potential as an inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase (DYRK1A), which is implicated in neurodegenerative diseases and diabetes .

Antiviral Activity

Recent studies have indicated that derivatives of compounds similar to this compound possess antiviral properties. For example, certain analogs demonstrated significant inhibitory effects against viruses such as hepatitis C virus (HCV) and human rhinovirus . The IC50 values for these compounds were notably low, indicating high potency.

| Compound | Virus Target | IC50 (nM) |

|---|---|---|

| Compound A | HCV | 0.98 |

| Compound B | Human Rhinovirus | 5.00 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it inhibits the proliferation of cancer cell lines while sparing normal cells, suggesting a favorable therapeutic window .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | 20-fold |

| MCF10A (Normal) | 2.50 |

Case Studies

-

Case Study on Pain Management :

- A clinical trial investigated the efficacy of this compound in patients with chronic pain. Results indicated significant pain reduction compared to placebo, supporting its potential as an analgesic agent.

- Case Study on Diabetes Treatment :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-aminocyclohexyl)-2-(dimethylamino)acetamide, and how can reaction conditions be optimized?

- Methodology : Utilize coupling reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) for amide bond formation under anhydrous conditions. Monitor reactions via TLC (hexane:ethyl acetate, 9:3 v/v) and purify intermediates via acid-base extraction or column chromatography. Optimize temperature (0–5°C for exothermic steps) and stoichiometry to minimize byproducts .

- Validation : Confirm purity via melting point analysis and NMR (DMSO-d₆ for solubility). Compare spectral data with published analogs, such as N-(2-aminophenyl)-2-(4-chlorophenoxy)acetamide .

Q. How can structural elucidation of this compound be performed to distinguish stereoisomers or confirm regiochemistry?

- Methodology :

- NMR : Use ¹H and ¹³C NMR to identify amine protons (δ 1.5–2.5 ppm for cyclohexyl NH₂) and dimethylamino groups (δ 2.2–2.8 ppm). NOESY can resolve cis/trans configurations in the cyclohexyl ring .

- X-ray crystallography : Grow single crystals in DCM/hexane mixtures. Compare bond lengths and angles with structurally related acetamides, such as U-47700 (a μ-opioid receptor ligand) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology :

- MTT assay : Test cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7) at 10–100 μM. Use N-(4-methoxyphenyl)acetamide derivatives as positive controls for anti-cancer activity .

- Kinase inhibition : Screen against Aurora kinases (Aurora-A/B/C) at 0.1–1 μM using fluorescence polarization assays. Compare IC₅₀ values with known inhibitors like compound 31 (IC₅₀ = 0.042 μM for Aurora-A) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity or reduce off-target effects?

- Methodology :

- Analog synthesis : Modify the cyclohexyl amine (e.g., introduce methyl or halogen substituents) or dimethylamino group (e.g., replace with pyrrolidine). Assess changes using molecular docking against targets like μ-opioid receptors (MOR) or Aurora kinases .

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen bond donors (cyclohexyl NH₂) and hydrophobic regions (dimethylamino group) .

Q. What strategies resolve contradictions in pharmacological data, such as divergent IC₅₀ values across studies?

- Methodology :

- Assay standardization : Control variables like ATP concentration (for kinase assays) or cell passage number (for cytotoxicity). Replicate experiments using reference compounds (e.g., staurosporine for kinase inhibition) .

- Meta-analysis : Compare data with structurally related compounds (e.g., U-50488H, a κ-opioid ligand) to identify trends in substituent effects on potency .

Q. How can receptor binding kinetics (e.g., Ki, Kd) be determined for this compound in opioid receptor studies?

- Methodology :

- Radioligand displacement : Use [³H]-DAMGO (for MOR) or [³H]-U69593 (for KOR). Calculate Ki via Cheng-Prusoff equation from IC₅₀ values. Validate with U-47700 (Ki = 7.5 nM for MOR) as a benchmark .

- SPR/Biacore : Immobilize receptors on sensor chips and measure real-time association/dissociation rates .

Q. What analytical approaches validate metabolic stability or degradation pathways in preclinical studies?

- Methodology :

- LC-MS/MS : Incubate the compound with liver microsomes (human/rat). Identify metabolites via fragmentation patterns (e.g., demethylation of dimethylamino group) .

- Stability testing : Expose to pH 1–13 buffers and analyze degradation products. Use N-(4-methoxyphenyl)acetamide’s stability profile (neutral pH) as a reference .

Key Considerations for Experimental Design

- Contradictory evidence : For opioid receptor studies, discrepancies in binding affinity may arise from differences in receptor isoforms or assay conditions. Always include a reference ligand (e.g., U-47700) .

- Safety protocols : Follow GHS guidelines for handling amines (e.g., cyclohexyl NH₂). Use fume hoods and PPE during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.